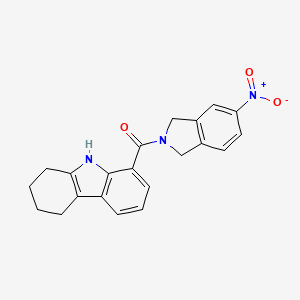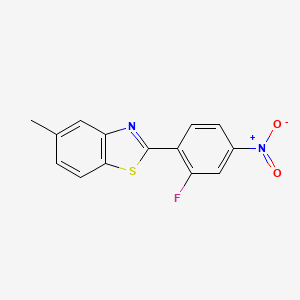![molecular formula C15H16N2O4 B7437529 methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate](/img/structure/B7437529.png)
methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate, commonly known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPB is a synthetic compound that belongs to the family of propanoic acid derivatives. It is a yellowish powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
作用機序
The exact mechanism of action of CPB is not fully understood. However, it has been suggested that CPB exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. CPB has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for maintaining tissue homeostasis.
Biochemical and Physiological Effects:
CPB has been shown to have several biochemical and physiological effects. In cancer cells, CPB has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation, leading to the induction of apoptosis. CPB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CPB has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues.
実験室実験の利点と制限
One of the main advantages of using CPB in lab experiments is its unique chemical properties, which make it an ideal scaffold for the development of new drugs and materials. CPB is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using CPB in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on CPB. One potential direction is the development of new drugs based on the chemical scaffold of CPB. Another potential direction is the synthesis of new materials with enhanced properties using CPB as a building block. In addition, further research is needed to fully understand the mechanism of action of CPB and its potential applications in various fields.
Conclusion:
In conclusion, CPB is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPB has been extensively studied for its potential applications in cancer research, drug discovery, and material science. CPB exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation and inducing apoptosis. CPB has several biochemical and physiological effects, including anti-inflammatory and antioxidant properties. While CPB has several advantages for lab experiments, its potential toxicity may limit its use in certain applications. There are several future directions for research on CPB, including the development of new drugs and materials and further understanding of its mechanism of action.
合成法
CPB is synthesized from 4-cyanophenol, which is reacted with 2-amino-2-methyl-1-propanol to form 2-(4-cyanophenoxy)propan-1-ol. The resulting compound is then reacted with methyl acrylate in the presence of a base to form CPB.
科学的研究の応用
CPB has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and material science. In cancer research, CPB has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In drug discovery, CPB has been used as a scaffold for the development of new drugs due to its unique chemical properties. In material science, CPB has been used as a building block for the synthesis of new materials with enhanced properties.
特性
IUPAC Name |
methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-11(15(19)17-9-3-4-14(18)20-2)21-13-7-5-12(10-16)6-8-13/h3-8,11H,9H2,1-2H3,(H,17,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLCKGPSFWOWCT-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=CC(=O)OC)OC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC/C=C/C(=O)OC)OC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-7-fluoro-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7437454.png)
![2-[(5-Fluoro-3-methyl-1-benzothiophene-2-carbonyl)amino]-1,3-dihydroindene-2-carboxylic acid](/img/structure/B7437460.png)

![[1-(6-Aminopyrimidin-4-yl)-5-methylpiperidin-3-yl]methanol](/img/structure/B7437469.png)
![5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one](/img/structure/B7437476.png)
![1-[4-ethyl-5-[2-[4-[[3-(methoxymethyl)-1,2-oxazol-4-yl]methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7437480.png)
![1-amino-N-[(2-chlorophenyl)methyl]-N-(cyclopropylmethyl)-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7437482.png)
![3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7437488.png)
![N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7437511.png)
![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7437512.png)
![2-[3-Methoxy-3-(1-methylimidazol-2-yl)azetidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7437530.png)
![N-(3-amino-2-hydroxypropyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7437538.png)
![(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B7437552.png)